molecular formula C10H10N2O2S B277376 Ethyl 5-amino-2-(cyanosulfanyl)benzoate

Ethyl 5-amino-2-(cyanosulfanyl)benzoate

Cat. No.: B277376
M. Wt: 222.27 g/mol
InChI Key: DDUVZVOBHHKQEQ-UHFFFAOYSA-N
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Description

Ethyl 5-amino-2-(cyanosulfanyl)benzoate is a substituted benzoate ester featuring a unique combination of functional groups: an amino (-NH₂) substituent at the 5-position and a cyanosulfanyl (-SCN) group at the 2-position of the benzene ring.

Properties

Molecular Formula

C10H10N2O2S

Molecular Weight

222.27 g/mol

IUPAC Name

ethyl 5-amino-2-thiocyanatobenzoate

InChI

InChI=1S/C10H10N2O2S/c1-2-14-10(13)8-5-7(12)3-4-9(8)15-6-11/h3-5H,2,12H2,1H3

InChI Key

DDUVZVOBHHKQEQ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C=CC(=C1)N)SC#N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)N)SC#N

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Substituent Effects: Amino vs. Other Functional Groups

Ethyl 5-amino-2-(cyanosulfanyl)benzoate differs from simpler alkyl benzoates (e.g., ethyl benzoate) due to its electron-donating amino group and electron-withdrawing cyanosulfanyl group. For example:

  • Ethyl 4-(dimethylamino)benzoate (a related amino-substituted benzoate) exhibits enhanced reactivity in polymerization initiator systems, achieving a higher degree of conversion compared to methacrylate-based analogs . This suggests that amino groups at the para position improve photochemical efficiency.
  • The cyanosulfanyl group in the target compound may similarly influence intermolecular interactions or stability.
Table 1: Functional Group Impact on Reactivity and Properties
Compound Substituents Key Property Reference
This compound 5-NH₂, 2-SCN Potential dual reactivity (nucleophilic/electrophilic)
Ethyl 4-(dimethylamino)benzoate 4-N(CH₃)₂ High degree of conversion in resins
Ethyl benzoate No substituents Low reactivity; used as solvent/flavor

Alkyl Chain and Toxicity Profiles

Alkyl benzoates with varying chain lengths (methyl, ethyl, butyl) exhibit differences in toxicity and application:

  • Butyl benzoate shows higher acute toxicity (oral LD₅₀: 2300 mg/kg in rats) compared to ethyl benzoate (LD₅₀: 4100 mg/kg), suggesting that longer alkyl chains may increase toxicity .
Table 2: Toxicity Comparison of Alkyl Benzoates
Compound Acute Toxicity (LD₅₀, rat oral) Dermal Irritation Common Applications
Methyl benzoate 3400 mg/kg Low Fragrances, solvents
Ethyl benzoate 4100 mg/kg Low Cosmetics, food flavoring
Butyl benzoate 2300 mg/kg Moderate Plasticizers, coatings

Physicochemical Properties

  • Solubility: Amino groups enhance hydrophilicity, while cyanosulfanyl groups may increase polarity. Ethyl 4-(dimethylamino)benzoate, for instance, shows improved solubility in polar solvents compared to ethyl benzoate .
  • Thermal Stability: Cyanosulfanyl groups can introduce thermal instability, as seen in thiocyanate-containing compounds, which decompose at elevated temperatures.

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